Crystalline Sodium Salt vs. Amorphous Free Acid: Structural Confirmation Enabled by Salt Formation
The meprobamate N-glucuronide metabolite was originally isolated as an amorphous solid, which precluded definitive structural assignment. Tsukamoto et al. (1963) demonstrated that conversion of the amorphous free acid to the crystalline sodium salt was the critical step that enabled unambiguous structural reconfirmation as sodium meprobamate N-mono-β-D-glucopyranosiduronate [1]. This establishes a direct advantage of the sodium salt form over the free acid (CAS 58569-76-9, MW 394.37 g/mol) for any application requiring verified molecular identity.
| Evidence Dimension | Crystallinity and structural confirmability |
|---|---|
| Target Compound Data | Crystalline sodium salt; structure reconfirmed as sodium meprobamate N-mono-β-D-glucopyranosiduronate via chemical and spectroscopic methods |
| Comparator Or Baseline | Amorphous meprobamate N-glucuronide free acid; structure could not be definitively confirmed in amorphous state |
| Quantified Difference | Qualitative: amorphous → crystalline upon sodium salt formation; salt formation was prerequisite for definitive structural confirmation |
| Conditions | Isolation from rabbit urine; salt formation via neutralization and crystallization (Tsukamoto et al., Chem. Pharm. Bull. 1963) |
Why This Matters
For procurement of a reference standard, the crystalline sodium salt offers verified molecular identity traceable to primary structural elucidation literature, whereas the amorphous free acid form lacks this definitive characterization pedigree.
- [1] Tsukamoto, H.; Yoshimura, H.; Tatsumi, K. Metabolism of Drugs. XXXIX. Further Studies on Carbamate N-Glucuronide Formation in Animal Body. Chemical and Pharmaceutical Bulletin, 1963, 11(9), 1134–1139. View Source
